3-(cyclohexanesulfonyl)-1-cyclopropanecarbonylazetidine
Description
Properties
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-cyclopropylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c15-13(10-6-7-10)14-8-12(9-14)18(16,17)11-4-2-1-3-5-11/h10-12H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUMDTBZURPPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(cyclohexanesulfonyl)-1-cyclopropanecarbonylazetidine typically involves multiple steps, including the formation of the azetidine ring and the introduction of the cyclohexylsulfonyl and cyclopropyl groups. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity. Industrial production methods may involve optimized reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
3-(cyclohexanesulfonyl)-1-cyclopropanecarbonylazetidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(cyclohexanesulfonyl)-1-cyclopropanecarbonylazetidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(cyclohexanesulfonyl)-1-cyclopropanecarbonylazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(cyclohexanesulfonyl)-1-cyclopropanecarbonylazetidine can be compared to related sulfonyl- and carbonyl-substituted heterocycles, primarily piperazine derivatives described in and . Key differences include:
Core Ring Structure and Strain
- Azetidine vs. Piperazine : Azetidine (4-membered ring) has higher ring strain than piperazine (6-membered ring), leading to distinct reactivity and solubility profiles. For example, azetidines often exhibit lower thermal stability but enhanced hydrogen-bonding capacity due to increased polarity .
- Cyclopropanecarbonyl vs.
Sulfonyl Group Variations
The cyclohexanesulfonyl group in the target compound contrasts with sulfonyl substituents in analogs:
- Electron-Withdrawing Effects : Fluorinated sulfonyl groups (e.g., in SU[1,5]) increase electrophilicity and metabolic stability compared to cyclohexanesulfonyl .
Purity and Analytical Data
- The target compound lacks reported purity or spectroscopic data.
- Piperazine analogs show UHPLC-ESI-MS purity values of 85–99%, with ¹H NMR confirming substituent integration (e.g., SU[2,2] exhibits distinct cyclohexane proton signals at δ 2.03–1.91 ppm) .
Commercial Availability
- 3-(Cyclohexanesulfonyl)azetidine (a precursor to the target compound) is listed in Enamine Ltd’s catalog, suggesting commercial accessibility for further derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
